molecular formula C9H12N2O2 B2365082 6-Cyclopropyl-2-(2-hydroxyethyl)-2,3-dihydropyridazin-3-one CAS No. 1864608-32-1

6-Cyclopropyl-2-(2-hydroxyethyl)-2,3-dihydropyridazin-3-one

Cat. No. B2365082
CAS RN: 1864608-32-1
M. Wt: 180.207
InChI Key: UOKDJWOONYOWLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyclopropyl-2-(2-hydroxyethyl)-2,3-dihydropyridazin-3-one is a chemical compound with the molecular formula C9H12N2O2 . It is intended for research use only and is not suitable for human or veterinary use.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The cyclopropyl group within this compound has been associated with antifungal, antibacterial, and antiviral activities. Researchers have explored its potential as an enzyme inhibitor, particularly in the context of bicifadine—an anti-arthritic agent. Additionally, the spirocyclopropane structure, when annelated to six- and five-membered rings, has shown promise in drug design .

Phosphonate Mimics in Biomedical Applications

Compounds containing a phosphonate group (–P(O)(OH)₂) linked via a P-C bond serve as non-hydrolyzable phosphate mimics. These mimics find utility in inhibiting enzymes that utilize phosphates as substrates. The cyclopropyl moiety in our compound could be explored in this context .

Spiro Cyclopropanes in Organic Synthesis

Spiro [cyclopropane-1,2’-steroids] exhibit diverse biological activities, including diuretic effects. Researchers have developed synthetic methodologies for spirocyclopropane compounds, often involving cyclization reactions. For instance, the synthesis of 7-methyl-5,6-diazaspiro[2.4]hept-6-en-4-one has been achieved through various routes, including degage cyclization and photochemical reactions .

Chemical Biology and Conformational Analysis

Understanding the conformational properties of spirocyclopropanes is crucial. NMR techniques have been employed to analyze the conformation of spiro[cyclopropane-1,2’-steroids]. Such studies contribute to our knowledge of molecular behavior and interactions .

Heterocyclic Chemistry and Ring Annulation Strategies

The compound’s structure involves a six-membered ring annelated to the cyclopropyl moiety. Investigating novel synthetic routes for such ring systems can lead to valuable insights for heterocyclic chemistry and scaffold diversification .

Photochemical Reactions and Cycloadditions

Photochemical reactions, such as [1 + 2] cycloadditions, have been employed to form spirocyclopropanes. These reactions provide access to unique structural motifs. For example, Moss reported a spirocyclopropane through photochemical reaction of olefins with carbene, leading to C-H insertion products .

properties

IUPAC Name

6-cyclopropyl-2-(2-hydroxyethyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c12-6-5-11-9(13)4-3-8(10-11)7-1-2-7/h3-4,7,12H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKDJWOONYOWLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopropyl-2-(2-hydroxyethyl)-2,3-dihydropyridazin-3-one

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